5,7-Difluoroindole

Descripción

Significance of Indole (B1671886) Scaffolds in Chemical Sciences

The indole ring system, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, stands as a cornerstone in the field of chemical sciences. derpharmachemica.com This "privileged structure" is a common motif in a vast array of biologically active natural products and synthetic compounds. derpharmachemica.comeurekaselect.com Its presence in essential biomolecules like the amino acid tryptophan, the neurotransmitter serotonin (B10506), and the neurohormone melatonin (B1676174) underscores its fundamental role in biological systems. nih.govnih.gov The versatility of the indole scaffold allows for a wide range of chemical modifications, making it a valuable template in drug discovery and materials science. eurekaselect.comnih.gov Consequently, indole derivatives have been developed for a multitude of therapeutic applications, including as anti-inflammatory, antimicrobial, anticancer, and antihypertensive agents. derpharmachemica.comnih.govnih.gov The development of numerous synthetic methodologies, from classical approaches like the Fischer and Bischler indole syntheses to modern metal-catalyzed reactions, has further expanded the accessibility and diversity of functionalized indoles. derpharmachemica.comnih.gov

The Distinctive Role of Fluorine Substitution in Heterocyclic Systems

The introduction of fluorine atoms into heterocyclic compounds can dramatically alter their physicochemical and biological properties. numberanalytics.comresearchgate.net Fluorine's high electronegativity and small size can enhance a molecule's metabolic stability, bioavailability, and binding affinity to biological targets. numberanalytics.comrsc.org This is due to the strength of the carbon-fluorine bond and the unique electronic effects it imparts. numberanalytics.comchim.it In medicinal chemistry, the strategic placement of fluorine can lead to more potent and selective drugs. nih.gov It is estimated that approximately 20-30% of all pharmaceuticals contain at least one fluorine atom. numberanalytics.com Beyond pharmaceuticals, fluorinated heterocycles are integral to the development of advanced materials, including polymers for organic light-emitting diodes (OLEDs) and liquid crystals. numberanalytics.com However, the synthesis of these compounds can be challenging due to the high reactivity of fluorinating agents and the need for precise regiocontrol. numberanalytics.com

Overview of 5,7-Difluoroindole in Advanced Chemical Research

Among the vast family of fluorinated indoles, this compound has emerged as a particularly valuable building block in advanced chemical research. innospk.com Its unique substitution pattern, with fluorine atoms at positions 5 and 7, confers distinct properties that are leveraged in various applications. innospk.com This compound serves as a key intermediate in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science. innospk.com The presence of two fluorine atoms can enhance metabolic stability and bioavailability in drug candidates, a critical aspect of modern drug design. innospk.comvulcanchem.com For instance, a this compound derivative has been identified as a potent and metabolically stable inhibitor of the influenza virus. nih.govacs.org The electronic properties imparted by the fluorine atoms also influence the reactivity of the indole ring, making it a versatile precursor for creating novel materials with unique electronic and optical characteristics.

Table 1: Physicochemical Properties of Indole and Selected Fluoroindoles

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Indole | C₈H₇N | 117.15 | 52-54 | 253-254 |

| 5-Fluoroindole (B109304) | C₈H₆FN | 135.14 | 45-48 | 120 (at 1 mmHg) |

| 7-Fluoroindole (B1333265) | C₈H₆FN | 135.14 | 43-46 | Not specified |

| 5,6-Difluoroindole | C₈H₅F₂N | 153.13 biosynth.com | 99 biosynth.com | 264.5 biosynth.com |

| This compound | C₈H₅F₂N | 153.13 | Not specified | 253.2 (at 760 mmHg) innospk.com |

Table 2: Spectroscopic Data of this compound and its Derivatives

| Compound | 1H NMR (Solvent) | 19F NMR (Solvent) | Mass Spectrometry (m/z) |

| 5-Chloro-7-fluoro-1-tosyl-1H-indole | (400 MHz, CDCl₃) δ 7.76-7.82 (m, 3H), 7.24-7.31 (m, 3H), 6.95 (dd, J=1.76, 11.44 Hz, 1H), 6.60 (dd, J=2.20, 3.74 Hz, 1H), 2.37 (s, 3H) nih.gov | Not specified | 324.2 [M+H]⁺ nih.gov |

| 3-Ethyl-5,7-difluoro-1H-indole-2-carboxylic acid | (400 MHz, DMSO-d₆): δ 12.8 (s, 1H, COOH), 7.35 (d, J = 8.4 Hz, 1H, H4), 6.95 (d, J = 10.8 Hz, 1H, H6), 4.20 (q, J = 7.2 Hz, 2H, CH₂CH₃), 1.35 (t, J = 7.2 Hz, 3H, CH₂CH₃) vulcanchem.com | δ -112.5 (C5-F), -115.3 (C7-F) vulcanchem.com | 225.0601 [M+H]⁺ vulcanchem.com |

| Methyl 5,7-difluoro-1H-indole-3-carboxylate | Distinct signals for aromatic protons and methyl ester group vulcanchem.com | Two singlets for 5- and 7-fluorine atoms vulcanchem.com | 211.044479 [M+H]⁺ vulcanchem.com |

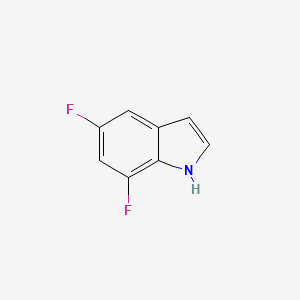

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5,7-difluoro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2N/c9-6-3-5-1-2-11-8(5)7(10)4-6/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZPOGQRJXZGSMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C(C=C(C=C21)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90381097 | |

| Record name | 5,7-Difluoroindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

301856-25-7 | |

| Record name | 5,7-Difluoroindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,7-difluoro-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Route Development for 5,7 Difluoroindole and Its Analogues

Established Synthetic Pathways to 5,7-Difluoroindole

Established methods for the synthesis of this compound often rely on a multi-step approach starting from commercially available materials. These pathways are designed for scalability and precise control over the introduction of functional groups. innospk.com

The synthesis of this compound analogues can commence from the commercially available this compound. nih.gov A typical synthetic sequence involves several key transformations to build up the desired molecular complexity. This foundational approach allows for the systematic modification of the indole (B1671886) core.

A representative multistep synthesis is outlined below:

Protection of the Indole Nitrogen : The synthesis often begins by protecting the indole nitrogen to prevent unwanted side reactions in subsequent steps. nih.gov

Halogenation : A halogen, typically bromine, is introduced at a specific position on the indole ring, which serves as a handle for further functionalization. nih.gov

Borylation : The halogenated indole is then converted to a boronic ester. nih.gov

Cross-Coupling : The final step involves a cross-coupling reaction to introduce the desired substituent. nih.gov

| Step | Reaction | Reagents | Purpose |

| 1 | Protection | p-toluenesulfonyl chloride, phase transfer catalyst | To protect the indole nitrogen and facilitate subsequent reactions. nih.gov |

| 2 | Bromination | N-Bromosuccinimide (NBS) | To introduce a bromine atom for further functionalization. nih.gov |

| 3 | Borylation | Bis(pinacolato)diboron (B136004) | To form a boronic ester, a key intermediate for cross-coupling. nih.gov |

| 4 | Suzuki-Miyaura Coupling | Pyrimidine (B1678525) bicyclo[2.2.2]octane aminoester, Pd catalyst | To form the final desired product through C-C bond formation. nih.gov |

The protection of the indole nitrogen is a crucial step in the synthesis of many indole derivatives. The tosyl group (p-toluenesulfonyl) is a commonly used protecting group due to its stability under various reaction conditions and its ability to be removed when no longer needed. nih.govnih.govorganic-chemistry.org The tosyl protection of the indole nitrogen in this compound is typically achieved using p-toluenesulfonyl chloride in the presence of a phase transfer catalyst, such as tetrabutylammonium (B224687) hydrogen sulfate, and a strong base like sodium hydroxide. nih.gov This protection enhances the acidity of the N-H proton and facilitates subsequent reactions. nih.gov

Following protection, halogenation is often performed to introduce a reactive handle for cross-coupling reactions. nih.govnih.gov For instance, bromination of 5,7-difluoro-1-tosyl-1H-indole can be accomplished using N-bromosuccinimide (NBS) in a solvent like dichloromethane (B109758) to yield the 3-bromo derivative. nih.gov This halogenated intermediate is a versatile precursor for a variety of further transformations. nih.govnih.gov

| Compound | Starting Material | Reagent | Product | Yield |

| 5,7-difluoro-1-tosyl-1H-indole (6a) | This compound (5a) | p-toluenesulfonyl chloride | 5,7-difluoro-1-tosyl-1H-indole (6a) | High Yield |

| 3-bromo-5,7-difluoro-1-tosyl-1H-indole (7a) | 5,7-difluoro-1-tosyl-1H-indole (6a) | N-Bromosuccinimide (NBS) | 3-bromo-5,7-difluoro-1-tosyl-1H-indole (7a) | Not specified |

Boronic esters are key intermediates in organic synthesis, particularly for their use in Suzuki-Miyaura cross-coupling reactions. organic-chemistry.orgmdpi.com The conversion of an aryl bromide to a boronic ester can be achieved by reacting the bromide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. nih.govorganic-chemistry.org In the synthesis of this compound analogues, the 3-bromo-5,7-difluoro-1-tosyl-1H-indole is reacted under standard Miyaura borylation conditions to afford the corresponding boronic ester in a modest yield of 52%. nih.gov

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds. mdpi.comlibretexts.org This reaction typically involves the coupling of an organoboron compound (like a boronic ester) with an organic halide or triflate, catalyzed by a palladium complex in the presence of a base. libretexts.org In the synthesis of a this compound derivative, the boronic ester is coupled with a pyrimidine bicyclo[2.2.2]octane aminoester under standard Suzuki-Miyaura conditions to yield the final product. nih.gov

| Reaction | Substrates | Catalyst | Conditions | Product |

| Miyaura Borylation | 3-bromo-5,7-difluoro-1-tosyl-1H-indole, bis(pinacolato)diboron | Palladium catalyst | Standard conditions | 5,7-difluoro-1-tosyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |

| Suzuki-Miyaura Coupling | 5,7-difluoro-1-tosyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole, pyrimidine bicyclo[2.2.2]octane aminoester | Palladium catalyst | Standard conditions | This compound derivative 11a |

Tosyl Protection and Halogenation Facilitating Subsequent Functionalization

Novel and Evolving Synthetic Approaches to Difluoroindoles

In addition to established methods, researchers are continuously developing novel and more efficient synthetic routes to difluoroindoles. These new approaches often utilize advanced catalytic systems to achieve transformations that are difficult or impossible with traditional methods.

A novel approach for the synthesis of N-fluoroalkylated indoles involves a rhodium(II)-catalyzed transannulation reaction. uochb.czrsc.orgresearchgate.net This method starts with the copper(I)-catalyzed cycloaddition of substituted cyclohexenyl acetylenes with azido(per)fluoroalkanes to form 4-cyclohexenyl-substituted N-(per)fluoroalkylated 1,2,3-triazoles. rsc.orgresearchgate.net These triazoles then undergo a rhodium(II)-catalyzed transannulation, leading to the formation of fused N-(per)fluoroalkyl pyrroles. rsc.orgresearchgate.net Subsequent oxidation of these pyrroles provides the desired N-(per)fluoroalkyl indoles. rsc.orgresearchgate.net This method has also been applied to the synthesis of N-perfluoroalkyl-3,4-disubstituted pyrroles from N-perfluoroalkyl-1,2,3-triazoles and terminal alkynes under microwave heating conditions. beilstein-journals.org

A groundbreaking strategy for the synthesis of 2-fluoroindoles utilizes difluorocarbene in a formal [4+1] cyclization with readily accessible ortho-vinylanilines. fzu.edu.cnresearchgate.net This method is highly efficient and chemoselective, allowing for the construction of the indole scaffold and the simultaneous incorporation of a fluorine atom at the C2 position. researchgate.net In this reaction, difluorocarbene acts as a C1 synthon and a source of fluorine. acs.org Mechanistic studies suggest the reaction proceeds through a cascade of difluorocarbene-trapping and intramolecular Michael addition, followed by Csp3-F bond cleavage. researchgate.net This approach provides a direct and versatile route to a wide variety of 2-fluoroindoles, which are valuable building blocks for bioactive molecules. researchgate.net

Palladium-Catalyzed Regio- and Stereo-Controlled C-2 β-Fluorovinylation

A significant advancement in the functionalization of indoles is the palladium-catalyzed C-2 β-fluorovinylation. This method provides a regio- and stereo-controlled route to synthesize Z-β-fluorovinyl indoles. rsc.orgrsc.org The process utilizes Z-fluorovinyl iodonium (B1229267) (FVI) salts, which are readily formed from alkynes via a silver-catalyzed reaction. These FVI salts then participate in a palladium-catalyzed C-2 C-H functionalization of indoles. rsc.orgresearchgate.net

The reaction proceeds with high stereoselectivity, yielding exclusively the Z-isomer, and is highly regioselective for the C-2 position of the indole ring. rsc.org Notably, this transformation occurs under ligand-free, directing-group-free, and base-free conditions. rsc.org A variety of palladium catalysts, including Pd(OAc)₂, PdBr₂, (CH₃CN)₂PdCl₂, and Pd(OCOCF₃)₂, have been shown to be effective, with Pd(OAc)₂ in acetic acid often providing optimal results. rsc.org The proposed catalytic cycle involves a Pd(II)/Pd(IV) pathway, initiated by an electrophilic C-2 palladation, followed by oxidative addition and reductive elimination. rsc.org This methodology has been successfully applied to a broad range of indoles and pyrroles, demonstrating its general applicability. rsc.orgrsc.org

Table 1: Palladium Catalysts for C-2 β-Fluorovinylation of Indoles

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ | Acetic Acid | Room Temperature | 54 | rsc.org |

| PdBr₂ | Acetic Acid | Room Temperature | - | rsc.org |

| (CH₃CN)₂PdCl₂ | Acetic Acid | Room Temperature | - | rsc.org |

| Pd(OCOCF₃)₂ | Acetic Acid | Room Temperature | - | rsc.org |

Vicarious Nucleophilic Substitution (VNS) in Fluoroindole Synthesis

Vicarious Nucleophilic Substitution (VNS) presents a powerful and versatile method for the synthesis of fluoroindoles. diva-portal.orgiupac.org This reaction typically involves the substitution of a hydrogen atom in a nitroaromatic compound by a nucleophile. beilstein-journals.orgnih.gov For the synthesis of 5-fluoroindole (B109304), a common strategy employs the VNS reaction between 4-fluoronitrobenzene and a suitable carbanion, followed by a reductive cyclization. diva-portal.org For instance, the reaction of 4-fluoronitrobenzene with the carbanion of 2-(4-bromophenoxy)acetonitrile (B1268839) at low temperatures (-25°C) yields 2-(5-fluoro-2-nitrophenyl)acetonitrile. diva-portal.org The low temperature is crucial to favor the VNS reaction over a competing SNAr reaction of the fluorine atom. diva-portal.org The subsequent reductive cyclization of the nitro group, often using a palladium on carbon (Pd/C) catalyst with hydrogen gas, affords the desired 5-fluoroindole. diva-portal.org

This approach is advantageous as it avoids the use of heavy metals in the initial C-C bond formation and can be scaled up. diva-portal.org The VNS reaction is a general process applicable to a variety of nitroarenes and nitroheteroarenes, making it a valuable tool for the synthesis of substituted indoles. iupac.org

Sequential C-N Bond Construction from gem-Difluorostyrenes for N-Substituted-2-Fluoroindoles

A mild and efficient synthesis of N-substituted-2-fluoroindoles has been developed utilizing a sequential C-N bond construction strategy starting from readily available gem-difluorostyrenes. st-andrews.ac.uknih.govacs.org This method involves a Buchwald-Hartwig coupling reaction followed by a base-promoted intramolecular nucleophilic addition and subsequent β-fluorine elimination. acs.orgcu.edu.tr

The process demonstrates high modularity and operational simplicity, allowing for the synthesis of a diverse array of 2-fluoroindole derivatives in moderate to excellent yields. nih.govacs.org The reaction conditions are typically mild, employing a palladium catalyst such as Pd₂(dba)₃ with a suitable phosphine (B1218219) ligand like t-BuXPhos and a base like t-BuONa. acs.org The electronic properties of substituents on the gem-difluorostyrene can influence the reaction yield. For example, electron-withdrawing groups on the phenyl ring of the styrene (B11656) can impact the efficiency of the cyclization step. acs.org This strategy provides a direct and versatile route to N-substituted-2-fluoroindoles, which are important building blocks in medicinal chemistry. 3a0598.com

Table 2: Synthesis of N-Substituted-2-Fluoroindoles from gem-Difluorostyrenes

| Starting Material (gem-Difluorostyrene) | Coupling Yield (%) | Cyclization Yield (%) | Reference |

| 1-Bromo-2-(2,2-difluorovinyl)benzene | 84 | - | acs.org |

| 1-Chloro-2-(2,2-difluorovinyl)benzene | 43 | - | acs.org |

| Substituted gem-difluorostyrene with -CH₃ | - | 55 | acs.org |

| Substituted gem-difluorostyrene with -Cl | - | 58 | acs.org |

Cyclopropanation-Ring Expansion Strategies for Fluoroindoles

Cyclopropanation-ring expansion reactions offer a novel and efficient pathway to quinoline (B57606) derivatives from indoles, which can be adapted for the synthesis of functionalized fluoroquinolones. beilstein-journals.orgnih.gov This strategy involves the reaction of an indole with a halodiazoacetate in the presence of a rhodium(II) catalyst to form a cyclopropane (B1198618) intermediate at the C2-C3 bond of the indole. beilstein-journals.org This intermediate then undergoes a ring-opening and elimination of HX to yield the corresponding quinoline-3-carboxylate. beilstein-journals.org

This method has been successfully applied to a range of indoles with various substituents. beilstein-journals.org For instance, the reaction of 3-chloroindoles with α-halodiazoacetates serves as a key step in the synthesis of 4-quinolone-3-carboxylate building blocks, which are precursors to antibiotics like norfloxacin. nih.gov Another approach utilizes photochemically activated arylchlorodiazirines as carbene precursors for the one-carbon ring expansion of N-substituted indoles to produce quinolinium salts. researchgate.netnih.gov These strategies provide access to complex heterocyclic scaffolds from readily available indole starting materials. While direct application to this compound is not explicitly detailed, the generality of these methods suggests their potential for synthesizing fluorinated quinoline and quinolone derivatives.

Green Chemistry Principles in Indole Synthesis Methodologies

The application of green chemistry principles to the synthesis of indoles is a growing area of focus, aiming to develop more environmentally benign and sustainable processes. tandfonline.combridgew.eduresearchgate.net Key principles include the use of safer solvents, renewable starting materials, catalytic reagents, and energy-efficient reaction conditions. bridgew.edursc.org

For indole synthesis, several greener approaches have been explored, such as microwave-assisted synthesis, the use of ionic liquids, water as a solvent, and solvent-free reactions. tandfonline.comresearchgate.netacs.org These methods often lead to higher yields, shorter reaction times, and reduced waste generation compared to traditional methods. researchgate.net For example, the Fischer indole synthesis, a classic method, has been adapted to be performed under microwave irradiation or in conductively heated sealed-vessel reactors, making the process cleaner and more efficient. tandfonline.comacs.org

The valorization of renewable resources, such as lignin-derived aromatic platform chemicals, is another important aspect of green indole synthesis. rsc.org By utilizing these bio-based starting materials, the dependence on fossil fuels can be reduced, contributing to a more sustainable chemical industry. rsc.org The development of catalytic systems that are reusable and operate under mild conditions is also a central theme in the green synthesis of indoles. rsc.org

Scalability and Practical Considerations in Indole Synthesis

The scalability and practicality of synthetic methods are crucial for the industrial production of indoles and their derivatives. acs.orgresearchgate.net A scalable synthesis should be robust, safe, and economically viable. researchgate.net Methods that avoid hazardous reagents, high-boiling-point solvents like DMF and DMSO, and heavy-metal cocatalysts are highly desirable for large-scale applications. acs.org

One example of a scalable and practical method is the palladium-catalyzed aerobic cycloisomerization of o-allylanilines. acs.orgorganic-chemistry.org This method uses molecular oxygen as the terminal oxidant, avoiding the need for hazardous oxidizing agents. acs.org The reaction can be performed on a gram scale and has been applied to the synthesis of the pharmaceutical drug indomethacin. acs.org

Automation and miniaturization are also becoming important for accelerating the discovery and optimization of synthetic reactions on a large scale. nih.gov By using techniques like acoustic droplet ejection (ADE) technology, reactions can be screened efficiently on a nanomole scale, reducing reagent consumption and waste. nih.gov This high-throughput approach allows for the rapid exploration of reaction scope and limitations, which is invaluable for developing scalable processes. nih.gov The ability to translate findings from nano- or millimole-scale reactions to preparative-scale synthesis is a key indicator of a method's practical utility. nih.gov

Reactivity and Mechanistic Investigations of 5,7 Difluoroindole

Electrophilic Aromatic Substitution Reactions on Fluorinated Indole (B1671886) Rings

Electrophilic aromatic substitution (EAS) is a cornerstone of indole chemistry, typically occurring at the electron-rich C3-position due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate (arenium ion). imperial.ac.ukdiva-portal.orguomustansiriyah.edu.iq The mechanism involves the initial attack of an electrophile on the π-electron system to form this stabilized carbocation, followed by deprotonation to restore aromaticity. uomustansiriyah.edu.iq

The general mechanism for electrophilic aromatic substitution at the C3 position of an indole ring is depicted below:

Step 1: An electrophile (E⁺) attacks the electron-rich C3 position of the indole ring, forming a resonance-stabilized carbocation intermediate (arenium ion). uomustansiriyah.edu.iq

Step 2:uomustansiriyah.edu.iqWhile substitution at C3 is dominant, the electronic perturbation by the fluorine atoms can also influence the reactivity of other positions. In certain highly activated systems or under specific conditions, substitution might be directed to other positions, but C3 remains the most nucleophilic and kinetically favored site for electrophilic attack in 5,7-difluoroindole. nih.gov

Nucleophilic Substitution Reactions and Regioselectivity within Difluoroindole Systems

Nucleophilic aromatic substitution (SNAr) reactions on the this compound ring typically involve the displacement of one of the fluorine atoms. smolecule.com For an SNAr reaction to occur, the aromatic ring must be "activated" by electron-withdrawing groups, and there must be a good leaving group. nih.gov In this compound, the fluorine atoms themselves act as both leaving groups and powerful activators through their inductive electron withdrawal.

The regioselectivity of SNAr reactions—whether the nucleophile attacks the C5 or C7 position—is dictated by the relative stability of the Meisenheimer-type intermediate formed upon nucleophilic attack. The electron-withdrawing character of the fused pyrrole (B145914) ring and the second fluorine atom stabilizes the negative charge in the intermediate. Computational studies and experimental evidence on related polyhalo-heterocycles suggest that regioselectivity in SNAr reactions is often determined by a combination of innate electronic effects and the ability of substituents to stabilize the anionic intermediate through resonance or induction. nih.govbaranlab.org

In systems like 5,7-dinitroquinazoline, nucleophilic displacement of a nitro group at the C5 position (peri to a carbonyl) was found to be regioselectively preferred over the C7 position. nih.gov While not a direct analogue, this suggests that the interplay of electronic effects within the fused ring system is critical. For this compound, the relative reactivity of the C5-F versus the C7-F bond towards nucleophiles would depend on the specific nucleophile and reaction conditions, with both positions being significantly activated towards displacement.

Influence of Fluorine on Reaction Kinetics and Thermodynamic Parameters in Indole Synthesis

The presence of fluorine substituents significantly impacts both the kinetics (reaction rates) and thermodynamics (stability of reactants, intermediates, and products) of indole synthesis. researchgate.net Fluorine's high electronegativity can alter activation energies and the thermodynamic landscape of a reaction. researchgate.netresearchgate.net

In studies of the Fischer indole synthesis, which proceeds via a key imperial.ac.ukimperial.ac.uk-sigmatropic rearrangement, fluorine substitution on the phenylhydrazone precursor was shown to modify the activation energy. researchgate.net For protonated reaction pathways, the presence of one fluorine atom decreases the activation energy of the rearrangement and increases the thermodynamic stability of the resulting non-aromatic imine. researchgate.net The introduction of a second fluorine atom also reduces the activation energy compared to the unsubstituted version, though to a lesser extent than a single fluorine. researchgate.net However, for non-protonated pathways, while one fluorine atom lowers the activation energy, two fluorine atoms can slightly increase it. researchgate.net

The incorporation of fluorinated amino acids, such as 5-fluorotryptophan, into proteins has been studied to probe changes in thermodynamic stability. researchgate.netnih.gov These studies show that fluorine substitutions can influence protein stability, although the effects can be complex, sometimes increasing and sometimes decreasing stability depending on the specific interactions formed. researchgate.netpnas.org For example, while fluorination can enhance hydrophobic packing, it can also weaken cation–π interactions by about 0.6–0.8 kcal/mol. nih.gov

A study on fluorinated tryptophan analogs, including 5,7-difluorotryptophan, measured thermodynamic characteristics during chromatographic separation. mdpi.com The results indicated that changes in temperature affected retention factors (k) and separation factors (α), which are related to the thermodynamic parameters (ΔH° and ΔS°) of interaction between the analyte and the stationary phase. mdpi.com

| Reaction/System | Fluorine Effect | Parameter Affected | Observation | Reference |

|---|---|---|---|---|

| Fischer Indole Synthesis (Protonated) | Two fluorine atoms | Kinetics (Activation Energy) | Reduces activation energy for the key imperial.ac.ukimperial.ac.uk-sigmatropic rearrangement step. | researchgate.net |

| Fischer Indole Synthesis (Non-protonated) | Two fluorine atoms | Kinetics (Activation Energy) | Slightly increases the activation energy for the rearrangement step compared to a single fluorine. | researchgate.net |

| Protein Folding | 5-Fluorotryptophan incorporation | Thermodynamics (Cation–π interaction) | Reduces the strength of cation–π interactions by 0.6–0.8 kcal/mol. | nih.gov |

| Chromatographic Separation | 5,7-Difluorotryptophan | Thermodynamics (ΔH°, ΔS°) | Temperature changes alter chromatographic parameters (k, α), indicating an influence on thermodynamic properties of molecular interactions. | mdpi.com |

Intramolecular Cyclization Pathways of Fluorinated Indole Precursors

The synthesis of the this compound core often relies on intramolecular cyclization, where a linear precursor containing the requisite atoms is induced to form the bicyclic indole structure. Several classical and modern indole syntheses can be adapted for this purpose, starting from appropriately substituted difluorinated precursors, such as 2,4-difluoroaniline (B146603) or 2,4-difluoronitrobenzene (B147775) derivatives.

Common Cyclization Strategies:

Fischer Indole Synthesis: This method involves the acid-catalyzed reaction of a phenylhydrazine (B124118) (e.g., (2,4-difluorophenyl)hydrazine) with an aldehyde or ketone. The reaction proceeds through a hydrazone intermediate which undergoes a imperial.ac.ukimperial.ac.uk-sigmatropic rearrangement followed by cyclization and elimination of ammonia (B1221849) to form the indole ring.

Bartoli Indole Synthesis: This reaction is particularly useful for synthesizing 7-substituted indoles and involves the reaction of a nitroarene (e.g., 1,3-difluoro-2-nitrobenzene) with a vinyl Grignard reagent. researchgate.net This has become a flexible route for precursors that are difficult to prepare via other methods. researchgate.net

Sugasawa Indole Synthesis: A type of Friedel-Crafts acylation, this method can utilize a difluoroaniline (e.g., 2,4-fluoroaniline) which reacts with chloroacetonitrile (B46850) in the presence of a Lewis acid. diva-portal.org The resulting intermediate undergoes a reductive cyclization to yield the indole. diva-portal.org

Palladium-Catalyzed Cyclization: Modern methods often employ transition metal catalysis. For example, a Heck cyclization strategy can be used to synthesize highly substituted indoles, including those with fluorine atoms at the 7-position. researchgate.net These methods often tolerate a wide range of functional groups. researchgate.net

Vicarious Nucleophilic Substitution (VNS) followed by Reductive Cyclization: A strategy starting from 4-fluoronitrobenzene involves a VNS reaction followed by a reductive cyclization to build the pyrrole ring, offering a pathway to fluorinated indoles. diva-portal.org

| Synthesis Method | Typical Precursor | Key Transformation | Reference |

|---|---|---|---|

| Fischer Synthesis | (2,4-Difluorophenyl)hydrazine + Aldehyde/Ketone | Acid-catalyzed imperial.ac.ukimperial.ac.uk-sigmatropic rearrangement | researchgate.net |

| Bartoli Synthesis | 1,3-Difluoro-2-nitrobenzene + Vinyl Grignard | Addition of vinyl Grignard followed by cyclization | researchgate.net |

| Sugasawa Synthesis | 2,4-Difluoroaniline + Chloroacetonitrile | Friedel-Crafts acylation followed by reductive cyclization | diva-portal.org |

| Heck Cyclization | Functionalized o-iodoaniline derivative | Palladium-catalyzed intramolecular C-C bond formation | researchgate.net |

Cascade Reactions and Multicomponent Strategies Involving Difluoroindoles

Cascade reactions, also known as domino or tandem reactions, are processes where multiple bonds are formed in a single synthetic operation without isolating intermediates. wikipedia.org Multicomponent reactions (MCRs) are similar in that three or more reactants combine in a one-pot procedure to form a complex product that contains the majority of the atoms from the starting materials. mdpi.comwikipedia.org These strategies offer high atom economy and efficiency, making them powerful tools in modern organic synthesis. 20.210.105researchgate.net

The this compound scaffold can be incorporated into molecules through these advanced strategies. For example, a tandem 6,7-indolyne cycloaddition/Negishi cross-coupling reaction has been used to synthesize novel annulated indole compounds. researchgate.net While this specific example generates a 6,7-indolyne, the strategy of using tandem reactions is applicable to other isomers and showcases a cascade approach to building complexity on the indole core.

Fluorination has been shown to be an effective strategy for improving the properties of gene carriers. rsc.org In the development of such carriers, fluorinated indoles have been incorporated into polymers. rsc.org These syntheses can employ multicomponent strategies to efficiently build libraries of related compounds for screening. The hydrophobic effect imparted by fluorination can be finely tuned, and studies have shown that difluorination can have distinct effects compared to monofluorination. rsc.org

Functionalization, Derivatization, and Scaffold Modification of 5,7 Difluoroindole

N-Functionalization of 5,7-Difluoroindole for Medicinal Chemistry Applications

The nitrogen atom of the indole (B1671886) ring in this compound is a primary site for functionalization, a strategy widely employed to modulate the physicochemical and pharmacological properties of the resulting derivatives. The introduction of substituents at the N-1 position can significantly impact a molecule's polarity, solubility, and ability to interact with biological targets.

A common initial step in the functionalization of this compound is the protection of the indole nitrogen. nih.gov This is often achieved by reacting the indole with tosyl chloride under phase transfer catalysis conditions, affording the N-tosylated derivative in high yield. nih.gov This protecting group facilitates subsequent reactions at other positions of the indole ring by preventing unwanted side reactions involving the acidic N-H proton.

The N-tosyl group can be removed later in the synthetic sequence to yield the N-H indole or replaced with other functional groups. For instance, N-alkylation can be performed to introduce various alkyl or benzyl (B1604629) groups. mdpi.com These modifications are crucial in medicinal chemistry for optimizing a compound's pharmacokinetic profile and binding affinity to target proteins.

In the development of influenza inhibitors, for example, the this compound scaffold has been utilized as a bioisostere for the 7-azaindole (B17877) moiety of existing drugs. nih.govresearchgate.net The N-functionalization is an integral part of the synthetic strategy to create analogues with improved metabolic stability and efficacy. researchgate.net The ability to introduce diverse substituents at the nitrogen atom allows for the fine-tuning of the molecule's properties to enhance its therapeutic potential.

Halogenation at C-3 and Subsequent Cross-Coupling Reactions

The C-3 position of the this compound core is another key site for functionalization, often targeted for the introduction of new carbon-carbon or carbon-heteroatom bonds. Halogenation at this position provides a versatile handle for a variety of subsequent cross-coupling reactions.

Bromination at the C-3 position is a common strategy, typically achieved using reagents like N-bromosuccinimide (NBS) in a suitable solvent such as dichloromethane (B109758). nih.gov The resulting 3-bromo-5,7-difluoroindole derivative is a valuable intermediate for further synthetic transformations.

This halogenated intermediate can then participate in various palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Sonogashira reactions. These reactions allow for the introduction of a wide range of aryl, heteroaryl, and alkynyl groups at the C-3 position. For instance, a Suzuki-Miyaura coupling can be performed by reacting the 3-bromo derivative with an appropriate boronic acid or boronic ester in the presence of a palladium catalyst and a base. nih.gov

The regioselectivity of these cross-coupling reactions is a critical aspect, and theoretical calculations, such as Quantum Mechanics (QM) analysis, can be employed to predict the most reactive sites on the indole ring. wuxibiology.com This predictive capability aids in designing efficient synthetic routes to complex, multi-substituted indole derivatives. wuxibiology.com The ability to selectively functionalize the C-3 position through halogenation and cross-coupling opens up a vast chemical space for the synthesis of novel this compound-based compounds with diverse biological activities.

Introduction of Diverse Moiety Types (e.g., Alkyl, Aryl, Heteroaryl)

The versatility of the this compound scaffold allows for the introduction of a wide array of chemical moieties, including alkyl, aryl, and heteroaryl groups, at various positions of the indole ring. These modifications are instrumental in exploring the structure-activity relationships of new compounds and optimizing their biological profiles.

The introduction of these diverse groups can be achieved through several synthetic strategies. As mentioned previously, cross-coupling reactions are a powerful tool for attaching aryl and heteroaryl substituents, particularly at the C-3 position following halogenation. nih.gov For example, Suzuki-Miyaura coupling with different aryl or heteroaryl boronic acids can lead to a library of C-3 substituted 5,7-difluoroindoles.

Direct C-H functionalization methods have also emerged as an efficient way to introduce substituents. For instance, the C-3 position of indoles can be alkylated with α-heteroaryl-substituted methyl alcohols in a metal-free reaction. chemrxiv.orgchemrxiv.org This approach offers a more atom-economical and environmentally friendly alternative to traditional methods.

Furthermore, the incorporation of specific functional groups at the C-5 position has been shown to be important for the biological activity of certain 7-fluoroindole (B1333265) analogues. researchgate.net Groups such as fluorine, chlorine, methyl, or cyanide at this position can influence the inhibitory efficacy of compounds targeting influenza PB2. researchgate.net The synthesis of these analogues often involves multi-step sequences starting from commercially available this compound. nih.govresearchgate.net

The ability to introduce such a diverse range of chemical functionalities onto the this compound core underscores its importance as a privileged scaffold in medicinal chemistry, enabling the generation of novel molecules with potential therapeutic applications.

Development of Indole Derivatives with Modified Ring Systems

Beyond the functionalization of the existing indole core, research has also focused on the development of derivatives where the bicyclic ring system itself is modified. These modifications can involve the fusion of additional rings or the alteration of the core indole structure to create novel heterocyclic systems.

One approach involves the synthesis of compounds where the indole is part of a larger, more complex ring system. For example, indole derivatives can be used as building blocks to construct fused heterocyclic compounds like pyrano[3,4-b]indol-1(9H)-ones through electrocatalysis. While not specific to this compound, these methods demonstrate the potential for modifying the core indole structure to access new chemical space.

The indole scaffold is a key pharmacophore in a multitude of biologically active compounds, and its versatility allows for its incorporation into a wide range of molecular architectures. nih.gov The development of indole derivatives with modified ring systems is a strategy to create novel scaffolds that may exhibit unique biological activities. This can include the synthesis of spirocyclic indole derivatives or the fusion of the indole with other heterocyclic rings.

The strategic modification of the indole ring system, including the this compound variant, allows for the exploration of new three-dimensional chemical space, which can lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Studies in Functionalized Indoles

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing crucial insights into how the chemical structure of a molecule influences its biological activity. gardp.org For functionalized 5,7-difluoroindoles, SAR studies aim to identify the key structural features responsible for their therapeutic effects.

These studies involve the systematic modification of the this compound scaffold and the evaluation of the resulting analogues in biological assays. researchgate.net By comparing the activity of different derivatives, researchers can deduce which functional groups and substitution patterns are essential for potency and selectivity. gardp.org

For example, in the development of influenza inhibitors based on the this compound core, SAR studies have highlighted the importance of specific substituents at the C-5 position. researchgate.net The introduction of groups like fluorine, chlorine, or methyl at this position was found to significantly impact the inhibitor's efficacy. researchgate.net Similarly, modifications to other parts of the molecule, such as the N-1 position, are also explored to optimize activity.

The data gathered from SAR studies is often presented in tables that correlate structural changes with biological data, such as IC50 values. nih.govresearchgate.net This information is then used to guide the design of new, more potent, and selective compounds. gardp.org Computational methods, such as docking studies, can also be employed to understand the binding interactions of these molecules with their biological targets at a molecular level, further informing the SAR. researchgate.net Ultimately, a thorough understanding of the SAR is essential for the successful development of new therapeutic agents based on the this compound scaffold.

Computational Chemistry and Theoretical Studies on 5,7 Difluoroindole and Its Derivatives

Density Functional Theory (DFT) for Electronic Structure and Reactivity Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgscispace.com It has become a popular and versatile method in computational chemistry. wikipedia.org DFT calculations allow for the determination of various molecular properties that are crucial for understanding the behavior of 5,7-difluoroindole and its derivatives.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the chemical reactivity and stability of a molecule. irjweb.comekb.eg

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.comresearchgate.net Conversely, a small gap indicates lower stability and higher chemical reactivity. irjweb.comresearchgate.net For a derivative of 5-fluoroindole (B109304), 1-benzyl-5-fluoroindoline-2,3-dione, the calculated HOMO and LUMO energies are -8.962 eV and -1.158 eV, respectively. vulcanchem.com This results in a significant energy gap, indicating a degree of electronic stability. vulcanchem.com The energy gap is a measure of the molecule's ability to undergo charge transfer, with a larger gap implying that charge transfer occurs within the molecule. irjweb.com

Table 1: Frontier Molecular Orbital Energies and Energy Gap for a 5-Fluoroindole Derivative

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -8.962 vulcanchem.com |

| ELUMO | -1.158 vulcanchem.com |

| Energy Gap (ΔE) | 7.804 |

Data for 1-benzyl-5-fluoroindoline-2,3-dione, a derivative of 5-fluoroindole. vulcanchem.com

Global and local reactivity descriptors, derived from conceptual DFT, provide a quantitative measure of a molecule's reactivity. ajchem-a.comchemrxiv.org These descriptors are calculated from the energies of the HOMO and LUMO. ajchem-a.com

Electronegativity (χ) measures an atom's ability to attract electrons. researchgate.net

Chemical Hardness (η) is a measure of resistance to change in electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft." irjweb.comresearchgate.net

Electrophilicity (ω) quantifies the ability of a molecule to accept electrons.

Nucleophilicity relates to the ability of a molecule to donate electrons.

Fukui Functions are local reactivity descriptors that indicate the most likely sites for nucleophilic and electrophilic attack within a molecule. mdpi.com

Table 2: Calculated Global Reactivity Descriptors for a 5-Fluoroindole Derivative

| Descriptor | Value (eV) | Formula |

|---|---|---|

| Ionization Potential (I) | 8.962 | I = -EHOMO ajchem-a.com |

| Electron Affinity (A) | 1.158 | A = -ELUMO ajchem-a.com |

| Electronegativity (χ) | 5.06 | χ = (I+A)/2 ajchem-a.com |

| Chemical Hardness (η) | 3.902 | η = (I-A)/2 ajchem-a.com |

| Chemical Softness (S) | 0.256 | S = 1/η ajchem-a.com |

Calculations based on the HOMO and LUMO energies of 1-benzyl-5-fluoroindoline-2,3-dione. vulcanchem.com

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule. researchgate.netresearchgate.net The MEP surface illustrates the charge distribution and is color-coded to represent different potential values. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. researchgate.netpreprints.org

For a derivative of 5-fluoroindole, 1-benzyl-5-fluoroindoline-2,3-dione, the MEP map shows a localized negative charge on the carbonyl oxygens, indicating these are likely sites for hydrogen bonding. vulcanchem.com In fluorinated indole (B1671886) compounds, the fluorine atoms generally exhibit negative MEPs, making them potential sites for interaction with electrophiles. researchgate.net The MEP provides a comprehensive electrostatic picture of the molecule, which is crucial for understanding its intermolecular interactions. preprints.org

Global and Local Reactivity Descriptors (e.g., Electronegativity, Chemical Hardness, Electrophilicity, Nucleophilicity, Fukui Functions)

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target molecule, typically a protein. jscimedcentral.comresearchgate.net This method is widely used in drug discovery to screen potential drug candidates and to understand the interactions that govern ligand binding. jscimedcentral.commdpi.com

Molecular docking simulations can reveal the specific interactions between a ligand, such as a this compound derivative, and the amino acid residues within the binding site of a biological target. A derivative of this compound, identified as compound 11a , has been studied as a potent influenza inhibitor that targets the PB2 cap-binding region of the influenza virus. nih.govacs.org

Docking studies of compound 11a into the PB2 binding site revealed key interactions. The 7-fluoro group of the indole ring plays a significant role in the binding mode. nih.gov The distance between the fluorine atom at the 7-position of the this compound ring and the terminal nitrogen atom of the amino group of Lys376 was found to be 2.5 Å, with an angle of 156°. nih.gov An interaction was also observed between the amine at the 4-position of the pyrimidine (B1678525) ring of 11a and the backbone carboxyl group of Val511. researchgate.net The crystal structure of 11a bound to the influenza A PB2 cap region confirms a more open conformation of the binding site. nih.govresearchgate.net

Molecular docking, in conjunction with scoring functions, can be used to predict the binding affinity of a ligand to its target. jscimedcentral.com Binding affinity is a measure of the strength of the interaction between the ligand and the target and is often correlated with pharmacological efficacy. diva-portal.org

For the this compound derivative 11a , its potency as an influenza inhibitor was demonstrated through its ability to bind to the influenza PB2 protein. nih.govresearchgate.net The compound was identified as a potent and metabolically stable inhibitor. acs.org The fluorine atom in these types of compounds can enhance binding affinity through polar interactions with active-site residues. vulcanchem.com The prediction of binding affinities is a crucial step in the rational design of new therapeutic agents. u-strasbg.frarxiv.org

Binding Site Analysis and Elucidation of Interaction Mechanisms

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical expressions that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. dergipark.org.tr These models are crucial in drug discovery and materials science for predicting the activity of new compounds and optimizing existing ones. dergipark.org.tr

In the context of this compound and its derivatives, QSAR and QSPR studies help in understanding how the difluoro substitution pattern and other structural modifications influence their biological activities and properties. The development of these models typically involves four main stages: data set selection and molecular descriptor generation, descriptive analysis, statistical analysis for model prediction and evaluation, and the suggestion of novel compounds.

Several studies have utilized QSAR and QSPR modeling for various indole derivatives, providing insights that are applicable to this compound. For instance, 3D-QSAR models have been developed for indole derivatives targeting various kinases and receptors. researchgate.net These models use steric and electrostatic fields to generate contour maps that visualize regions where certain structural features are favorable or unfavorable for biological activity. researchgate.net For example, a 3D-QSAR study on 3,5-disubstituted indole derivatives as Pim kinase inhibitors revealed key structural requirements for their activity. researchgate.net

The table below summarizes key statistical parameters often used in QSAR/QSPR model validation, providing a framework for assessing the reliability and predictive power of these models.

For indole derivatives, QSAR studies have highlighted the importance of various molecular descriptors, such as molecular volume, number of multiple bonds, and the presence of specific atom-centered fragments, in determining their biological activity. shd-pub.org.rs For example, in a study of pyrazole (B372694) derivatives as acetylcholinesterase inhibitors, the 2D QSAR model showed the significance of these descriptors, which correlated well with the 3D QSAR contour maps. shd-pub.org.rs Such findings can guide the design of novel this compound derivatives with enhanced therapeutic potential.

Noncovalent Interaction (NCI) and Electron Localization Function (ELF) Studies

Noncovalent Interaction (NCI) Analysis

Noncovalent interactions (NCIs) play a crucial role in determining the structure, stability, and function of molecules, particularly in biological systems. researchgate.netchemtools.org These interactions, which include hydrogen bonds, van der Waals forces, and steric clashes, can be visualized and analyzed using NCI plots. chemtools.orgresearchgate.net The NCI index is based on the electron density and its derivatives, specifically the reduced density gradient (RDG). chemtools.org By plotting the RDG against the electron density, regions of noncovalent interactions can be identified as spikes in the low-density, low-gradient region. chemtools.org

The type of interaction can be further distinguished by the sign of the second eigenvalue (λ₂) of the electron density Hessian. Blue surfaces in NCI plots typically represent strong, attractive interactions like hydrogen bonds, green surfaces indicate weak van der Waals interactions, and red surfaces signify repulsive steric clashes. researchgate.net

For fluorinated compounds like this compound, NCI analysis can reveal the role of fluorine atoms in intermolecular and intramolecular interactions. For example, NCI analysis of fluorinated azobenzenes has shown that fluorine atoms in the ortho-position can promote stabilizing dispersion interactions. beilstein-journals.org In the context of drug design, understanding the noncovalent interactions between a this compound derivative and its target protein can provide insights for optimizing binding affinity and selectivity. semanticscholar.org

Electron Localization Function (ELF) Analysis

The Electron Localization Function (ELF) is a theoretical tool used in quantum chemistry to visualize and understand the localization of electrons in atoms, molecules, and solids. q-chem.comlabinsights.nl It provides a measure of electron localization, with values ranging from 0 to 1. q-chem.com An ELF value of 1 corresponds to perfect localization, while a value of 0.5 represents an electron-gas-like pair probability. q-chem.com

ELF analysis is valuable for describing chemical bonding, identifying lone pairs of electrons, and studying the dynamics of chemical reactions. labinsights.nl It can clearly distinguish between covalent bonds, ionic bonds, and non-bonding electrons. labinsights.nlresearchgate.net For instance, in a study of lithium halides, ELF analysis showed that the bonding in LiF is predominantly ionic, while LiCl and LiBr exhibit a small degree of covalent character. researchgate.net

In the case of this compound, ELF analysis can provide insights into the electronic structure of the molecule and how the electron-withdrawing fluorine atoms affect the electron distribution in the indole ring. This information is crucial for understanding the molecule's reactivity and its interactions with other molecules. The ELF can also be used to study the changes in chemical bonding during reactions involving this compound derivatives. labinsights.nl

The table below provides a summary of the information that can be obtained from NCI and ELF analyses.

Theoretical Insights into Fluorine's Impact on Molecular Conformation and Receptor/Enzyme Binding

The introduction of fluorine atoms into a molecule can have profound effects on its conformation and its interactions with biological targets. mdpi.combeilstein-journals.org These effects are a combination of steric and electronic factors, including dipole-dipole interactions, charge-dipole interactions, and hyperconjugation. beilstein-journals.org

Impact on Molecular Conformation

Fluorine is a small atom, but its high electronegativity creates a strong C-F bond dipole. The interactions of this dipole with other polar bonds or charged groups within the molecule can significantly influence its preferred conformation. beilstein-journals.org For example, the gauche effect, where a fluorine atom prefers to be gauche (at a 60° dihedral angle) to an adjacent electron-withdrawing group, can stabilize specific conformations. mdpi.com This has been observed in fluorinated analogs of the HIV protease inhibitor Indinavir, where a fluorine atom was used to reinforce the bioactive extended chain conformation. beilstein-journals.org

In the context of this compound, the two fluorine atoms can influence the planarity of the indole ring and the orientation of substituents. Theoretical calculations can predict these conformational preferences, which is crucial for understanding how the molecule fits into a receptor's binding pocket.

Impact on Receptor/Enzyme Binding

The fluorine atoms in this compound can participate in various noncovalent interactions with a receptor or enzyme active site. The C-F bond can act as a weak hydrogen bond acceptor, forming interactions with suitable donor groups in the protein. nih.govresearchgate.net While these interactions are weaker than conventional hydrogen bonds, they can still contribute to binding affinity and specificity. beilstein-journals.org

Furthermore, the electron-withdrawing nature of fluorine can modulate the electronic properties of the indole ring, affecting its ability to participate in π-π stacking or cation-π interactions with aromatic amino acid residues in the binding site. semanticscholar.org For instance, a this compound derivative was identified as a potent influenza inhibitor, and its crystal structure revealed a close contact between the 7-fluoro group and a lysine (B10760008) residue in the PB2 cap-binding region, suggesting a weak hydrogen bond or dipole interaction. nih.gov

Theoretical docking and molecular dynamics simulations are powerful tools to explore these interactions. These methods can predict the binding mode of a this compound derivative within a target protein and estimate the binding free energy, providing valuable insights for the design of more potent and selective inhibitors. semanticscholar.org

The table below summarizes the key effects of fluorine substitution on molecular properties and interactions.

Table of Compounds

Applications in Medicinal Chemistry and Drug Discovery

5,7-Difluoroindole as a Privileged Bioisosteric Scaffold in Drug Design

The indole (B1671886) ring is widely recognized as a "privileged scaffold" in drug discovery, capable of interacting with a diverse range of biological targets. mdpi.comnih.govufrj.brmdpi.com The strategic incorporation of fluorine atoms, particularly at the 5- and 7-positions, enhances its utility, creating a bioisosteric scaffold that can address common challenges in drug development such as metabolic instability and off-target activity. nih.govresearchgate.net The use of such scaffolds allows medicinal chemists to systematically modify molecules to improve their interaction with specific targets and achieve desired therapeutic outcomes. nih.govmdpi.comnih.gov

A key application of this compound is its use as a bioisostere for the 7-azaindole (B17877) (pyrrolopyridine) scaffold. nih.govresearchgate.net While 7-azaindole is a common core in many biologically active compounds, the nitrogen atom in the 7-position can be susceptible to metabolism by enzymes like aldehyde oxidase, a potential liability for drug candidates. researchgate.netvulcanchem.comnih.gov Replacing the nitrogen at position 7 with a carbon-fluorine (C-F) bond effectively mitigates this metabolic risk. researchgate.netnih.govacs.org

The this compound core successfully mimics the key interactions of the 7-azaindole. The fluorine atom at the 7-position can act as a weak hydrogen bond acceptor, similar to the nitrogen in 7-azaindole. nih.govvulcanchem.com For instance, in an influenza PB2 inhibitor, the distance between the 7-fluoro group of a this compound derivative and the amino group of a key lysine (B10760008) residue in the binding site is 2.5 Å, which is even closer than the 3.4 Å distance observed with the corresponding 7-azaindole analog, suggesting a potential dipole interaction or weak hydrogen bond. nih.gov This strategic replacement has led to the development of potent inhibitors with improved metabolic stability and reduced off-target activities. nih.govvulcanchem.com

Table 1: Comparison of Calculated pKa Values for Azaindole Isomers

| Compound | Calculated pKa | Reference |

|---|---|---|

| 4-Azaindole | 4.85 | nih.gov |

| 5-Azaindole | 8.42 | nih.gov |

| 6-Azaindole | 5.61 | nih.gov |

| 7-Azaindole | 3.67 | nih.gov |

This table illustrates the differing basicity of azaindole isomers, which influences their reactivity and potential as scaffolds in medicinal chemistry.

The replacement of oxygen-containing functional groups, such as hydroxyl (-OH) or methoxy (B1213986) (-OCH3), with fluorine is a common and effective strategy in medicinal chemistry. chemrxiv.orgacs.orgnih.gov Fluorine's small size and high electronegativity allow it to serve as a bioisostere for these groups, often leading to improved drug properties. chemrxiv.orgselvita.com While a hydroxyl group can be a site for metabolic oxidation, replacing it with a C-F bond can block these unwanted metabolic pathways, enhancing the compound's stability. chemrxiv.orgtandfonline.com

The C-F bond is significantly more stable than a C-H bond, and its introduction can protect metabolically vulnerable positions on a molecule from oxidation by cytochrome P450 enzymes. tandfonline.comvulcanchem.com This substitution can lead to a longer half-life and improved bioavailability of the drug. tandfonline.com The electronic properties of fluorine also mimic certain aspects of carbonyl and carbinol groups. researchgate.net This bioisosteric switch from an oxygenated group to fluorine is a key tool for optimizing lead compounds into viable drug candidates. chemrxiv.orgacs.org

The introduction of fluorine into a molecule can significantly alter its physicochemical properties, which in turn affects its pharmacokinetic profile. tandfonline.comrsc.org Fluorine is the most electronegative element, and its presence can modulate a molecule's pKa, dipole moment, and stability. tandfonline.com

Lipophilicity: The replacement of a hydroxyl or methoxy group with fluorine generally increases a compound's lipophilicity (logP). chemrxiv.orgacs.org This is because alcohol and ether functionalities tend to decrease lipophilicity compared to a hydrogen atom. chemrxiv.org Increased lipophilicity can enhance a molecule's ability to cross cellular membranes, a crucial factor for reaching its biological target. tandfonline.comrsc.orgresearchgate.net Studies have shown that the introduction of fluorine can increase cell penetration. tandfonline.com

Metabolic Stability: As mentioned, fluorine substitution can block metabolic oxidation, leading to reduced clearance and a more favorable pharmacokinetic profile. researchgate.netnih.govvulcanchem.com For example, a this compound-based influenza inhibitor was found to be metabolically stable and not susceptible to metabolism by aldehyde oxidase, a clear advantage over earlier 7-azaindole inhibitors. researchgate.netnih.govacs.org This stability contributes to high oral exposure and bioavailability. nih.govresearchgate.net

Bioisosteric Replacement of Oxygenated Functionality with Fluorine

Development of Indole-Based Therapeutic Agents

The versatile this compound scaffold has been successfully incorporated into the development of various therapeutic agents, demonstrating its broad applicability in targeting different diseases.

A significant application of this compound is in the development of potent inhibitors of the influenza virus. researchgate.netnih.gov Specifically, derivatives have been designed to target the PB2 subunit of the influenza A polymerase, a critical enzyme for viral replication. nih.govresearchgate.netnih.gov

In one key study, a this compound derivative was developed as a bioisosteric replacement for a 7-azaindole-based inhibitor. nih.govresearchgate.net This novel compound not only showed potent inhibition of the influenza virus in cellular assays but also demonstrated target engagement by binding directly to the PB2 protein. nih.gov The compound exhibited excellent metabolic stability and a favorable oral pharmacokinetic profile in animal models, with high exposure in both mice and dogs and distribution to the target lung tissue. nih.govresearchgate.net Ultimately, this this compound-based inhibitor proved effective in an in vivo mouse model of lethal influenza infection. nih.govnih.gov

Table 2: Antiviral Activity of a this compound-based Influenza Inhibitor

| Parameter | Finding | Reference |

|---|---|---|

| Target | Influenza PB2 cap-binding region | nih.govresearchgate.netnih.gov |

| Bioisosteric Scaffold | Replaced a 7-azaindole core to improve metabolic stability | nih.govresearchgate.net |

| In Vitro Activity | Potent inhibition of influenza A strains (IC₅₀ values of 11–22 nM) | vulcanchem.com |

| Pharmacokinetics | Favorable oral profile, high exposure in mice and dogs | nih.govresearchgate.net |

| In Vivo Efficacy | Effective in a mouse lethal infection model | nih.govnih.gov |

Indole derivatives, including fluorinated versions, have shown considerable promise as antimicrobial agents. acs.orgturkjps.orgresearchgate.netresearchgate.net The position of the fluorine atom on the indole ring can significantly impact the compound's activity. acs.orgkoreascience.kr

Antibacterial Activity: Studies have explored halogenated indoles for their activity against a range of bacteria. frontiersin.org For instance, 5-fluoroindole (B109304) has demonstrated antimicrobial activity against Serratia marcescens and has been shown to inhibit its biofilm formation and motility. frontiersin.orgresearchgate.net In another study, a derivative of 5-fluoroindole showed better antibacterial activity against S. aureus than the parent compound, although a 7-fluoroindole (B1333265) derivative was even more effective. scispace.com Research on Mycobacterium tuberculosis (Mtb), the bacterium that causes tuberculosis, found that 5-fluoroindole inhibited the growth of pan-sensitive and drug-resistant Mtb strains. acs.org The activity was highly dependent on the fluorine's position, with 5-fluoroindole being significantly more potent than its 4-fluoro, 6-fluoro, or 7-fluoro counterparts. acs.org

Antifungal Activity: Fluorinated indoles have also been investigated for their ability to combat fungal pathogens. turkjps.orgkoreascience.krresearchgate.net Halogenated indoles, including fluoroindoles, have been reported to effectively reduce biofilm and hyphal formation by fungi such as Candida albicans. researchgate.net One study found that 4-fluoroindole (B1304775), 5-fluoroindole, and 7-fluoroindole were more potent against the postharvest pathogen Botrytis cinerea than the conventional fungicides fluconazole (B54011) and natamycin. researchgate.net In a separate investigation into indole-linked triazole derivatives, the presence of a halogen, including fluorine, at the 5-position of the indole ring contributed to antifungal potency against various Candida species. koreascience.kr

Anticancer Research and Cytotoxicity Studies

The indole nucleus is a common feature in numerous anticancer agents, and fluorination can enhance their efficacy. mdpi.com While direct studies focusing exclusively on this compound derivatives are specific, the broader class of fluorinated indoles has shown significant promise in anticancer research. For instance, derivatives of 5-fluoroindole have been investigated for their cytotoxic effects against various cancer cell lines. rsc.org

Research into related fluorinated indole structures provides valuable insights. A series of quinazolinone-based 5-fluoroindole hybrids were synthesized and evaluated for their in vitro cytotoxic activity. rsc.org One derivative, compound 20f , which contains three fluorine atoms, demonstrated notable potency against MCF-7 (breast cancer), HepG2 (liver cancer), and Vero (normal kidney epithelial) cell lines, with IC₅₀ values of 42.4 µM, 15.8 µM, and 50.5 µM, respectively. rsc.org These values were comparable to the standard reference drug, 5-fluorouracil. rsc.org

Furthermore, indole-based compounds have been designed as inhibitors of critical cancer-related targets like tubulin and thioredoxin reductase (TrxR). mdpi.com An indole-chalcone derivative, compound 4 , exhibited potent antiproliferative activity against six human cancer cell lines with IC₅₀ values ranging from 6 to 35 nM. mdpi.com This compound also showed strong inhibition of tubulin polymerization (IC₅₀ = 0.81 µM) and TrxR (IC₅₀ = 3.728 µM). mdpi.com Another indole derivative, compound 20 , was identified as a highly potent agent against MCF-7 breast cancer cells, with an IC₅₀ value of 1.05 µM and a high selectivity index, indicating a favorable profile for targeting cancer cells over normal cells. mdpi.com

Mechanistic studies on other indole derivatives have shown they can induce apoptosis and cause cell cycle arrest in the G2/M phase. nih.gov For example, compound 10b , an indole derivative with penta-heterocycle substitutions, was found to be a potent derivative against A549 and K562 cells, suppressing their growth by modulating the EGFR and p53-MDM2 pathways. nih.gov The incorporation of fluorine atoms, as in this compound, is a recognized strategy to enhance the metabolic stability and bioavailability of such drug candidates, making it a promising scaffold for future anticancer drug design. innospk.com

Table 1: Cytotoxicity of Selected Fluorinated Indole Derivatives

| Compound | Cancer Cell Line | Activity (IC₅₀) | Source |

|---|---|---|---|

| Compound 20f (5-fluoroindole hybrid) | MCF-7 (Breast) | 42.4 µM | rsc.org |

| HepG2 (Liver) | 15.8 µM | rsc.org | |

| Compound 4 (Indole-chalcone) | Six human cancer cell lines | 6 - 35 nM | mdpi.com |

| Compound 20 (Indole-chalcone glycohybrid) | MCF-7 (Breast) | 1.05 µM | mdpi.com |

| MDA-MB-231 (Breast) | 18.03 µM | mdpi.com | |

| Compound 10b (Indole-penta-heterocycle) | A549 (Lung) | 120 nM | nih.gov |

| K562 (Leukemia) | 10 nM | nih.gov |

Central Nervous System (CNS) Activity and Receptor Ligands (e.g., Serotonin (B10506) 5-HT1A and 5-HT2A Receptors)

Indole derivatives are well-known for their activity in the central nervous system, largely due to the structural similarity of the indole ring to the neurotransmitter serotonin. This has made the indole scaffold a key component in the design of ligands for serotonin receptors, such as 5-HT1A and 5-HT2A. mdpi.com Research has demonstrated that certain indole derivatives can act as ligands for these receptors, suggesting potential applications in treating conditions like anxiety and in modulating memory processes. mdpi.com

While specific studies on this compound as a CNS agent are not extensively detailed in the provided literature, the known neuroactivity of the parent indole structure makes it an area of interest. smolecule.com The introduction of fluorine atoms can significantly alter a molecule's ability to cross the blood-brain barrier and its binding affinity to CNS targets. researchgate.net Fluorination is a common strategy to improve drug potency and optimize pharmacokinetic parameters for neurodegenerative disorders. researchgate.net Therefore, this compound-based structures represent a logical avenue for the exploration of new CNS-active compounds, particularly for targeting serotonin receptors.

Anti-inflammatory and Analgesic Properties

The indole scaffold is the foundation for one of the most well-known nonsteroidal anti-inflammatory drugs (NSAIDs), Indomethacin. mdpi.com This highlights the potential of indole derivatives to modulate key inflammatory pathways. mdpi.com Research has explored novel indole derivatives that can inhibit enzymes like COX-2 (Cyclooxygenase-2) and 5-LOX (5-Lipoxygenase), which are central to the inflammatory response. mdpi.comresearchgate.net

Fluorinated indole derivatives have been specifically investigated in this context. For example, 6-fluoroindole (B127801) and its derivatives have been studied for their potential anti-inflammatory properties. ontosight.ai The fluorine atoms in this compound can enhance anti-inflammatory activity by improving metabolic stability and target engagement. innospk.com Although detailed analgesic and anti-inflammatory studies specifically on this compound were not found in the search results, its structural relationship to known anti-inflammatory agents and the general benefits of fluorination suggest its potential utility in this therapeutic area.

Quorum Sensing Inhibition and Antivirulence Compounds

A promising application for fluorinated indoles is in the field of antivirulence therapy, which aims to disarm pathogens rather than kill them, thereby reducing the pressure for drug resistance. oup.comoup.com This approach often involves the inhibition of quorum sensing (QS), a bacterial communication system that controls the expression of virulence factors. oup.comnih.gov

Studies have identified 7-fluoroindole (7FI) as a potent antivirulence agent against the opportunistic human pathogen Pseudomonas aeruginosa. oup.comoup.com Unlike natural indole compounds, 7FI was found to inhibit biofilm formation and the production of several QS-regulated virulence factors without increasing antibiotic resistance. oup.com

Table 2: Effect of 7-Fluoroindole on P. aeruginosa Virulence Factors

| Virulence Factor | Effect of 7-Fluoroindole | Source |

|---|---|---|

| Biofilm Formation | Inhibition | oup.com |

| Blood Hemolysis | Inhibition | oup.com |

| 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS) | Marked Reduction | oup.comoup.com |

| Pyocyanin | Marked Reduction | oup.comoup.com |

| Rhamnolipid | Marked Reduction | oup.comoup.com |

| Pyoverdine (Siderophore) | Marked Reduction | oup.comoup.com |

| Pyochelin (Siderophore) | Marked Reduction | oup.comoup.com |

| Swarming Motility | Suppression | oup.com |

These findings for 7-fluoroindole suggest that the this compound scaffold could also be a valuable candidate for developing novel quorum sensing inhibitors and antivirulence compounds. mdpi.com

Mechanistic Insights into Biological Activity and Target Engagement

The biological activity of this compound derivatives is intrinsically linked to their ability to engage with specific molecular targets. In the context of antiviral research, a This compound derivative (11a) was identified as a potent inhibitor of the influenza virus. nih.govacs.org Mechanistic studies, including X-ray crystallography, revealed that this compound targets the polymerase basic protein 2 (PB2) subunit of the viral RNA polymerase. nih.govacs.org It binds to the cap-binding domain of PB2, a crucial step for viral transcription. The fluorine atom at the 7-position of the indole ring plays a key role in this interaction, forming a close contact (2.5 Å) with the amino group of the Lys376 residue in the binding pocket. nih.gov This demonstrates specific and effective target engagement.

In anticancer research, related indole derivatives are known to function through various mechanisms. These include the inhibition of tubulin polymerization, which disrupts the cytoskeleton and arrests cells in the G2/M phase of the cell cycle, and the inhibition of enzymes like thioredoxin reductase (TrxR), which is crucial for cellular redox balance. mdpi.com Other indole derivatives have been shown to modulate critical signaling pathways, such as the EGFR and p53-MDM2 pathways, to induce apoptosis in cancer cells. nih.gov

For antivirulence applications, the mechanism of fluorinated indoles like 7-fluoroindole involves the suppression of quorum-sensing systems in bacteria like P. aeruginosa. oup.com This leads to a downstream reduction in the production of numerous virulence factors essential for pathogenesis, including toxins, siderophores, and biofilm components, without directly inhibiting bacterial growth. oup.comoup.com

Role of Fluorine in Modulating Biological Activity and Metabolic Stability

The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry, and its presence in the this compound scaffold confers several advantages. tandfonline.comnih.govnumberanalytics.com It is estimated that 20-30% of all pharmaceuticals contain at least one fluorine atom. numberanalytics.com